![molecular formula C16H16N2O B2449887 1-(3-phenoxypropyl)-1H-benzo[d]imidazole CAS No. 369397-72-8](/img/structure/B2449887.png)
1-(3-phenoxypropyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Phenoxypropyl)-1H-imidazole” is a compound with the CAS Number: 62838-60-2 and a molecular weight of 202.26 . It is a colorless to brown liquid . Imidazole, a component of this compound, is a planar 5-membered ring that exists in two equivalent tautomeric forms .
Synthesis Analysis
The synthesis of imidazoles has been a topic of significant research. For example, Wu and co-workers used an iron catalyst to promote the reaction between amidoximes and enones . Heating the reagents at 120 °C in the presence of the metal catalyst and iodine afforded imidazole in good to excellent yields .Molecular Structure Analysis
The molecular structure of “1-(3-Phenoxypropyl)-1H-imidazole” is based on the imidazole ring, which is a planar 5-membered ring . This ring is highly polar, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .Physical And Chemical Properties Analysis
“1-(3-Phenoxypropyl)-1H-imidazole” is a colorless to brown liquid . It has a molecular weight of 202.26 . Imidazole, a component of this compound, is highly polar and soluble in water .Applications De Recherche Scientifique
Antitubercular Activity
1-(3-phenoxypropyl)-1H-benzo[d]imidazole derivatives have been evaluated for their antitubercular activity. These compounds show promise as potent and selective antitubercular agents, with submicromolar activity against Mycobacterium tuberculosis. The most potent compound in this series demonstrated minimum inhibitory concentration (MIC) of 52 nM and a high selectivity index, indicating a lack of cytotoxicity against eukaryotic cells. These findings suggest the potential of phenoxyalkylbenzimidazole derivatives as effective agents in the fight against tuberculosis, provided their metabolic liabilities can be resolved (Chandrasekera et al., 2015).
Corrosion Inhibition
Studies have shown that imidazole derivatives, including those related to 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, exhibit significant corrosion inhibition efficacy. These compounds have been used to protect metals like mild steel in acidic solutions, demonstrating their utility in industrial and engineering applications. Their effectiveness is attributed to strong adsorption on metal surfaces, following models like Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Prashanth et al., 2021).
Electrophosphorescent Material Development
Research into electrophosphorescent materials has explored the use of 1H-benzo[d]imidazole derivatives, including 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, for developing efficient solution-processable host-free electrophosphorescent diodes. These materials have shown improved thermal stability and high photoluminescent efficiencies, making them suitable for applications in display and lighting technologies (Xu et al., 2010).
Fluorescence Applications
Some derivatives of 1-(3-phenoxypropyl)-1H-benzo[d]imidazole have been explored for their fluorescence properties. These compounds can coordinate with metal ions like Zn2+, resulting in strong fluorescence, making them potentially useful as fluorescent probes or sensors in various scientific applications (Wen-yao, 2012).
Safety And Hazards
Orientations Futures
Imidazole and benzimidazole rings are key components to functional molecules that are used in a variety of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
Propriétés
IUPAC Name |
1-(3-phenoxypropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-7-14(8-3-1)19-12-6-11-18-13-17-15-9-4-5-10-16(15)18/h1-5,7-10,13H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLNVHHXVVOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenoxypropyl)-1H-benzo[d]imidazole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

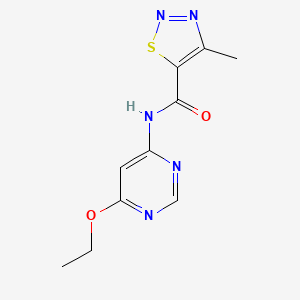
![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)
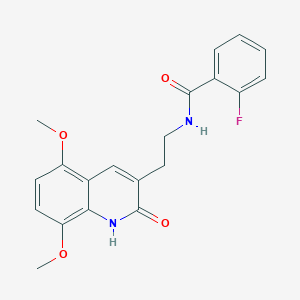
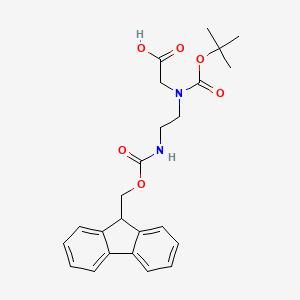
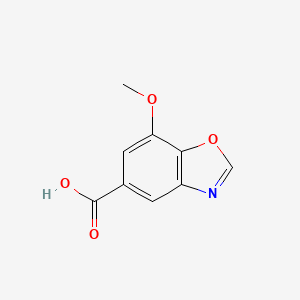
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)
![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)
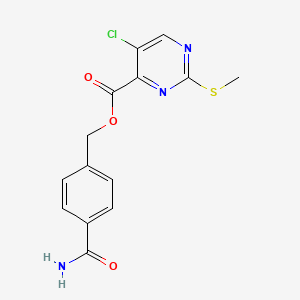
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
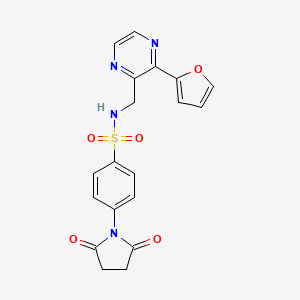
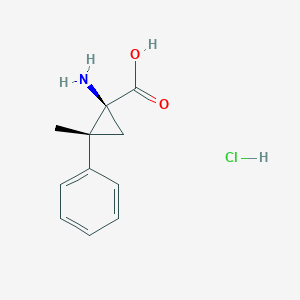
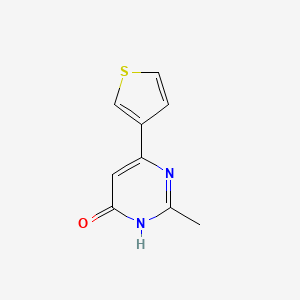
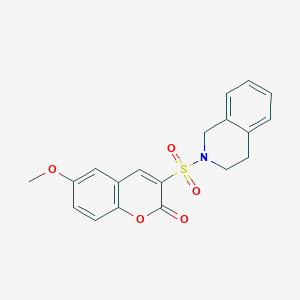
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)